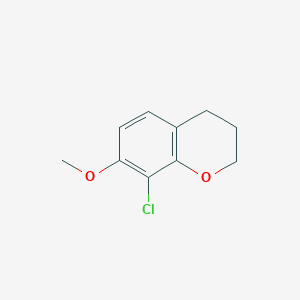

8-Chloro-7-methoxychroman

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

1256255-21-6 |

|---|---|

Formule moléculaire |

C10H11ClO2 |

Poids moléculaire |

198.64614 |

Synonymes |

8-chloro-7-MethoxychroMan |

Origine du produit |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 8 Chloro 7 Methoxychroman

Methodologies for Chroman Ring Construction and Functionalization

The synthesis of substituted chromans relies on a robust toolbox of organic reactions designed to assemble the core dihydrobenzopyran structure and install desired functional groups with high regioselectivity and stereocontrol.

Strategies for Assembling the Dihydrobenzopyran Nucleus

The construction of the fundamental chroman skeleton can be achieved through various cyclization strategies, which typically involve forming a key carbon-carbon or carbon-oxygen bond to close the dihydropyran ring.

Common approaches include:

Intramolecular Cyclization of Phenols : A prevalent method involves the cyclization of appropriately substituted phenols. For instance, carbonyl-containing O-allyl or O-prenyl phenols can undergo cyclization activated by agents like polyphosphoric acid (PPA) to yield the dihydrobenzopyran ring. researchgate.net A classic route to the related chroman-4-one core is the reaction of a phenol (B47542) (like resorcinol) with 3-chloropropionic acid, followed by base-mediated intramolecular cyclization. nih.gov

Friedel-Crafts Reactions : Intermolecular or intramolecular Friedel-Crafts reactions are widely used. This can involve the alkylation of a phenol to form the C4-C4a bond, a critical step in closing the heterocyclic ring. acs.org

Annulation of Benzylic Alcohols : A convergent synthesis involves the triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes, providing a mild and efficient route to a variety of chromane (B1220400) products. acs.orgchemrxiv.org

Hetero-Diels-Alder Reactions : The hetero-Diels-Alder reaction, particularly involving o-quinone methides generated in situ, serves as a powerful tool for constructing the chroman skeleton from simple precursors. acs.org

Photocatalytic Radical Cyclization : Modern green chemistry approaches utilize visible-light-induced cascade radical cyclization. rsc.org This elegant strategy often employs o-(allyloxy)arylaldehydes as precursors, which cyclize under mild, metal-free conditions to form functionalized chroman-4-ones. frontiersin.orgfrontiersin.org

| Strategy | Key Precursors | Typical Reagents/Conditions | Reference |

|---|---|---|---|

| Intramolecular Cyclization | o-allyl/prenyl phenols | Polyphosphoric Acid (PPA) | researchgate.net |

| Friedel-Crafts Acylation/Alkylation | Phenols, 3-chloropropionic acid | CF₃SO₃H, then NaOH | nih.gov |

| Triflimide-Catalyzed Annulation | o-hydroxy benzylic alcohols, alkenes | Triflimide (Tf₂NH) | acs.org |

| Hetero-Diels-Alder | Phenols, aldehydes (to form o-quinone methides) | Various catalysts | acs.org |

| Visible-Light Radical Cyclization | o-(allyloxy)arylaldehydes | Photocatalyst, blue LEDs | frontiersin.orgfrontiersin.org |

Regioselective Introduction and Modification of Halogen and Alkoxy Substituents

For a specific target like 8-Chloro-7-methoxychroman, the substituents are often installed on the phenolic precursor prior to the cyclization that forms the chroman ring. evitachem.com However, methods for the direct and regioselective functionalization of the pre-formed chroman nucleus are also crucial.

Introduction of Halogens : The regioselective halogenation of aromatic rings is a cornerstone of organic synthesis. Modern methods often provide superior selectivity compared to traditional electrophilic aromatic substitution. Palladium-catalyzed chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides (NCS, NBS, NIS) as the halogen source offer a mild and effective route. organic-chemistry.org The use of fluorinated alcohols like hexafluoroisopropanol as a solvent can also promote highly regioselective halogenation of arenes and heterocycles with N-halosuccinimides under mild conditions. nih.gov For electron-poor heteroarenes, activation of N-halosuccinimide with a copper halide can achieve the desired halogenation. thieme.de

Introduction and Modification of Alkoxy Groups : Alkoxy groups can be introduced by the alkylation of a corresponding hydroxychroman. For example, a 7-hydroxychroman-4-one can be converted to a 7-alkoxychroman-4-one using an iodoalkane in the presence of a base like potassium carbonate. nih.gov Another key transformation is alkoxydehalogenation, where a halogen atom on the ring is substituted with an alkoxy group. The reaction of a dihalogenated quinoline (B57606) with a sodium alkoxide, for instance, can proceed with high regioselectivity to yield an alkoxy-halogenoquinoline, demonstrating a method for modifying a halogen to an alkoxy group. rsc.org

Stereocontrolled Synthesis and Enantiomeric Resolution of Chroman Systems

Many biologically active chromans are chiral, making stereocontrol a critical aspect of their synthesis. Methodologies to achieve high enantiomeric and diastereomeric purity include asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis : Organocatalysis has emerged as a powerful tool for creating chiral chromanes. A domino Michael/hemiacetalization reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts, can produce highly functionalized chromanes with excellent diastereoselectivity (up to 99:1 dr) and enantioselectivity (up to 99% ee). nih.gov Stereocontrolled reduction of prochiral chromenones is another effective strategy. The reduction of 3-sulfonyl chromen-4-ones using reagents like sodium borohydride (B1222165) with lithium chloride (NaBH₄/LiCl) or catalytic hydrogenation (Pd/C, H₂) can generate 3-sulfonyl chroman-4-ols with three contiguous chiral centers, with the stereochemical outcome dependent on the chosen reaction conditions. nih.govacs.org

Enantiomeric Resolution : Kinetic resolution is an efficient method for separating racemic mixtures. The asymmetric hydrogenation of racemic 4-substituted chroman-2-ones using chiral Iridium-SpiroPAP catalysts can achieve exceptional selectivity (s-factors up to 600), yielding chiral γ-aryl primary alcohols and the recovered, unreacted chiral chroman-2-ones in high enantiomeric excess. chinesechemsoc.orgchinesechemsoc.org N-heterocyclic carbene (NHC) catalysis has also been applied to the kinetic resolution of racemic 2-aryl-3-nitro-2H-chromenes. rsc.org Furthermore, enzymatic resolutions, for instance using lipases to selectively acylate one enantiomer of a racemic chromanmethanol, provide an effective biochemical route to optically pure chromans. nih.gov

| Approach | Method | Key Features | Reference |

|---|---|---|---|

| Asymmetric Synthesis | Organocatalytic Domino Reaction | High diastereo- and enantioselectivity (up to 99% ee). | nih.gov |

| Stereocontrolled Reduction | Creates multiple contiguous chiral centers; stereochemistry is condition-dependent. | nih.govacs.org | |

| Enantiomeric Resolution | Asymmetric Hydrogenation (Kinetic Resolution) | Excellent selectivity factors (s > 600); resolves racemic lactones. | chinesechemsoc.orgchinesechemsoc.org |

| Enzymatic Resolution | High enantiomeric excess; utilizes biocatalysts like lipases. | nih.gov |

Contemporary Synthetic Approaches for this compound and Derivatives

Modern synthetic chemistry emphasizes efficiency, sustainability, and novel reactivity. Biocatalysis and advanced energy input methods like microwave irradiation are increasingly being integrated into the synthesis of complex molecules like substituted chromans.

Biocatalytic and Enzymatic Synthetic Pathways

Biocatalysis offers unparalleled selectivity under mild, environmentally friendly conditions, making it an attractive alternative to traditional chemical methods. acs.org

Enzymes such as imine reductases (IREDs) have been successfully employed for the asymmetric synthesis of chiral amines. For example, IREDs can catalyze the reductive amination of a chroman-4-one to produce (S)-chroman-4-amine with high stereoselectivity and quantitative conversion, demonstrating a sustainable route to valuable chiral building blocks. The biocatalytic reduction of the C=C double bond in α,β-unsaturated carbonyl systems, such as the conversion of coumarin (B35378) to dihydrocoumarin (B191007) by various yeasts (e.g., Torulaspora delbrueckii, Kluyveromyces marxianus) and fungi, showcases the potential for microbial whole-cell systems to perform selective transformations on benzopyran-related scaffolds. mdpi.com Such biocatalytic reductions could be applied to chromone (B188151) precursors to yield chromanones. Chemo-enzymatic synthesis, which combines traditional organic reactions with biocatalytic steps, is a powerful strategy, as seen in the synthesis of enantioenriched (R)-5-methoxy-3-aminochroman. researchgate.netfrontiersin.org

Microwave-Assisted and Green Chemistry Syntheses for Efficient Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov This often involves the use of alternative energy sources, environmentally benign solvents, and catalyst-based reactions that minimize waste. researchgate.net

Microwave-assisted synthesis has become a standard technique for accelerating organic reactions. nih.govmdpi.com For chroman and chromene synthesis, microwave irradiation dramatically reduces reaction times and often increases product yields compared to conventional heating. nih.gov For instance, the Knoevenagel condensation of 3-formyl chromones with active methylene (B1212753) compounds can be performed efficiently under solvent-free, microwave-assisted conditions. tsijournals.comtsijournals.com Novel catalytic systems, such as manganese (II) or cobalt (II) combined with chroman-4-one amino ligands, have been developed for microwave-assisted alcohol dehydrogenation to produce heterocycles, including chromenes. benthamdirect.com

In addition to microwave chemistry, other green strategies are highly relevant. Visible-light photocatalysis, as mentioned earlier, allows for the synthesis of chroman-4-ones under metal-free conditions at room temperature, representing an elegant and powerful green approach. rsc.orgfrontiersin.org The use of ultrasound has also been explored as a green method to promote condensation reactions for the synthesis of related heterocyclic systems. jmchemsci.com These methods align with the growing demand for scalable, cost-effective, and ecologically responsible production of fine chemicals. nih.gov

Multicomponent Reaction Strategies in Chroman Synthesis

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like chromans in a single step from three or more starting materials. frontiersin.orgorganic-chemistry.org This strategy is highly valued for its atom economy, reduced number of purification steps, and the ability to rapidly generate molecular diversity. frontiersin.orgnih.gov While specific MCRs for the direct synthesis of this compound are not extensively detailed in readily available literature, general MCR strategies for chroman and chromene synthesis can be adapted.

One common MCR approach involves the reaction of a phenol, an aldehyde, and a C-H activated compound. For instance, the one-pot, three-component reaction of a substituted phenol, an aldehyde, and malononitrile (B47326) can yield functionalized chromenes. orientjchem.org Adapting this to this compound would necessitate starting with 2-chloro-3-methoxyphenol.

Another relevant strategy is the Lewis acid-driven multicomponent reaction to produce 2-alkyl chromanones, which are precursors to chromans. acs.org This involves the condensation of a phenol, an aldehyde, and an α,β-unsaturated acid. Furthermore, organocatalytic asymmetric Michael-Michael cascade reactions have been developed for the enantioselective synthesis of polysubstituted chromans, demonstrating the potential for stereocontrol in these complex formations. acs.org

The table below summarizes some general multicomponent reaction types applicable to the synthesis of chroman and related heterocyclic systems.

| MCR Type | Reactants | Product Type | Key Features |

| Hantzsch-type | β-ketoester, aldehyde, ammonia/amine | Dihydropyridine (related heterocycle) | Well-established, can be adapted for related fused systems. organic-chemistry.org |

| Biginelli-type | β-ketoester, aldehyde, urea/thiourea | Dihydropyrimidinone (related heterocycle) | Provides access to densely functionalized six-membered rings. organic-chemistry.org |

| Isonitrile-based (e.g., Ugi, Passerini) | Aldehyde, amine, carboxylic acid, isonitrile | α-acylamino amides | Highly versatile for creating peptide-like structures which can be further cyclized. organic-chemistry.orgtcichemicals.com |

| Phenol-Aldehyde-Active Methylene | Phenol, aldehyde, malononitrile/acetoacetate | Functionalized chromenes | Direct route to the chromene core. frontiersin.orgorientjchem.org |

Derivatization Strategies and Analogue Development

Once the this compound core is synthesized, further structural diversity can be achieved through various derivatization strategies. These modifications are crucial for exploring structure-activity relationships in drug discovery programs.

Chemical Modifications of the Chroman Core for Structural Diversity

The chroman ring system offers several positions for chemical modification. The aromatic ring can undergo electrophilic substitution reactions such as halogenation, nitration, or sulfonation, although the directing effects of the existing chloro and methoxy (B1213986) groups must be considered. evitachem.com The benzylic position (C4) can be functionalized, and the pyran ring can be opened or otherwise modified.

Synthetic modifications at various positions of the chroman-4-one scaffold, a precursor to chromans, have been extensively explored. gu.se These include substitutions at the 2-, 3-, 6-, and 8-positions to develop novel compounds with diverse biological activities. gu.se For instance, bromination at the 3-position of a chroman-4-one allows for the introduction of various substituents like amino, cyano, or acetate (B1210297) groups. gu.se

Synthesis of this compound-4-one and Related Chromanone Structures

The synthesis of this compound-4-one is a key step, as the ketone functionality provides a handle for numerous subsequent transformations. evitachem.com Chromanones are commonly synthesized through the cyclization of appropriate precursors. evitachem.com

One prevalent method involves the intramolecular Friedel-Crafts acylation of β-phenoxypropionic acids. For the target molecule, this would involve the cyclization of 3-(2-chloro-3-methoxyphenoxy)propanoic acid. Various condensing agents like polyphosphoric acid (PPA), Eaton's reagent, or methanesulfonic acid can be employed for this transformation. cdnsciencepub.comunishivaji.ac.in

Another important route is the condensation of a phenol with an α,β-unsaturated acid or its equivalent. unishivaji.ac.inresearchgate.net For example, the reaction of a phenol with 3,3-dimethylacrylic acid in the presence of a catalyst like bismuth(III) triflate can yield 2,2-dimethyl-4-chromanones. researchgate.net The reaction of phenols with acrylic acids in the presence of aryne precursors has also been reported to form 4-chromanones. nih.gov

The synthesis of 7-hydroxychroman-4-one, a related structure, has been achieved by reacting resorcinol (B1680541) with 3-chloropropionic acid in the presence of trifluoromethanesulfonic acid, followed by cyclization with a base. nih.gov This highlights a potential pathway where a suitably substituted phenol could be used to generate the desired 8-chloro-7-methoxy-chromanone skeleton.

The following table outlines common synthetic routes to chroman-4-ones.

| Synthetic Method | Starting Materials | Reagents/Catalysts | Product |

| Intramolecular Friedel-Crafts Acylation | β-Phenoxypropionic acid | Polyphosphoric acid, Eaton's reagent | Chroman-4-one |

| Phenol and Unsaturated Acid Condensation | Phenol, α,β-unsaturated acid | PPA, ZnCl₂/POCl₃, Bi(OTf)₃ | Chroman-4-one unishivaji.ac.inresearchgate.net |

| Fries Rearrangement/oxa-Michael Addition | Phenyl acrylate (B77674) ester | Lewis acid (e.g., HF) | Chroman-4-one googleapis.com |

| Reaction with Arynes | o-(Trimethylsilyl)phenyl triflate, acrylic acid | CsF | 4-Chromanone nih.gov |

| Aldol Condensation/oxa-Michael Addition | 2'-Hydroxyacetophenone, aldehyde | Base (e.g., NaOH, pyrrolidine) | 2-Substituted-Chroman-4-one acs.orggoogle.com |

Elaboration of Side Chains and Aromatic Ring Substituents

Further derivatization of the this compound-4-one scaffold allows for the fine-tuning of its properties. The ketone at the C4-position is a versatile functional group for such modifications.

Reactions at the C4-Ketone: The carbonyl group can be reduced to a hydroxyl group, which can then be further functionalized or eliminated to introduce a double bond. Reductive amination of the chroman-4-one can be used to introduce amine functionalities, creating a new point of diversity. core.ac.uk

Functionalization at C2 and C3: The C2 and C3 positions of the chroman-4-one ring are also amenable to modification. Aldol-type condensations with aldehydes can introduce substituents at the C3 position. nih.gov Alkylation at the C2 position can be achieved, and various functional groups can be introduced at C3 via bromination followed by substitution. gu.se For instance, 2-alkyl-3-imidazolylchromanone derivatives have been synthesized as potential antifungal agents. tandfonline.com

Aromatic Ring Modifications: While challenging due to the existing substitution pattern, further functionalization of the aromatic ring can be explored. Methods like directed ortho-metalation could potentially be used to introduce additional substituents, though this would require careful optimization.

The development of these synthetic and derivatization strategies is essential for building libraries of this compound analogues for biological screening and the development of new therapeutic agents.

Advanced Characterization and Analytical Research Methodologies

Spectroscopic Techniques for Mechanistic and Structural Investigations

Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of compounds like 8-Chloro-7-methoxychroman.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed to assign all proton and carbon signals unequivocally.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include:

Aromatic protons on the benzene (B151609) ring, with their chemical shifts and coupling constants being influenced by the chloro and methoxy (B1213986) substituents.

Methylene (B1212753) protons of the chroman ring system, likely appearing as distinct multiplets due to their diastereotopic nature.

A singlet for the methoxy group protons.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would aid in distinguishing between methyl, methylene, methine, and quaternary carbons. The carbon atoms directly bonded to the chlorine and oxygen atoms would exhibit characteristic chemical shifts.

A hypothetical table of expected NMR data is presented below, based on known values for similar substituted chromans.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-2 | Multiplet | ~65-70 |

| H-3 | Multiplet | ~20-25 |

| H-4 | Multiplet | ~25-30 |

| H-5 | Doublet | ~120-125 |

| H-6 | Doublet | ~115-120 |

| OCH₃ | Singlet | ~55-60 |

| C-2 | - | ~65-70 |

| C-3 | - | ~20-25 |

| C-4 | - | ~25-30 |

| C-4a | - | ~115-120 |

| C-5 | - | ~120-125 |

| C-6 | - | ~115-120 |

| C-7 | - | ~145-150 |

| C-8 | - | ~125-130 |

| C-8a | - | ~150-155 |

| OCH₃ | - | ~55-60 |

Note: This is a hypothetical representation. Actual chemical shifts may vary.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy and for identifying its metabolites and reaction products. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the confirmation of its chemical formula (C₁₀H₁₁ClO₂).

A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is a clear indicator of the presence of a single chlorine atom in the molecule.

In metabolic studies, HRMS coupled with liquid chromatography (LC-HRMS) would be instrumental in identifying potential metabolites formed through processes such as hydroxylation, demethylation, or conjugation.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching vibrations of the aromatic and aliphatic parts of the molecule.

C-O stretching vibrations of the ether linkage in the chroman ring and the methoxy group.

C-Cl stretching vibrations.

Aromatic C=C stretching vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chroman ring system constitutes a chromophore that would absorb UV light. The position of the maximum absorption (λmax) would be influenced by the chloro and methoxy substituents on the aromatic ring. UV-Vis spectroscopy can be a valuable tool for monitoring reactions involving changes to the chroman ring system, as this would likely lead to a shift in the λmax.

Chromatographic and Separation Science in Research Purity and Analysis

Chromatographic techniques are essential for the purification, separation, and quantitative analysis of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of a synthesized compound and for its quantification. For a moderately polar compound like this compound, a reversed-phase HPLC method would likely be developed.

Method Development Parameters:

Stationary Phase: A C18 or C8 column would be a suitable choice.

Mobile Phase: A mixture of an aqueous solvent (water, often with a buffer) and an organic modifier (acetonitrile or methanol) would be used. The gradient or isocratic elution profile would be optimized to achieve good separation from any impurities or related compounds.

Detection: A UV detector set at the λmax of this compound would provide sensitive and selective detection.

The developed HPLC method would be validated for parameters such as linearity, accuracy, precision, and limit of detection to ensure its reliability for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization could be employed to enhance its suitability for GC-MS analysis.

In the context of metabolic profiling, GC-MS can be used to identify and quantify small molecule metabolites in biological samples. If this compound undergoes metabolic transformations that result in more volatile products, GC-MS would be an effective analytical tool. The mass spectrometer provides definitive identification of the separated components based on their mass spectra and fragmentation patterns.

Specialized Analytical Approaches

Beyond routine spectroscopic methods, the detailed structural elucidation and analysis of this compound in intricate matrices necessitate the use of sophisticated and specialized analytical technologies. These methods offer unparalleled precision in determining three-dimensional atomic arrangement and in detecting and quantifying the compound at trace levels.

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. This technique provides unequivocal evidence of molecular connectivity, conformational details, and stereochemistry. While specific crystallographic data for this compound is not publicly available, the analysis of analogous chroman derivatives provides a clear indication of the type of information that would be obtained from such a study.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate a three-dimensional electron density map, from which the positions of the individual atoms can be determined.

For a related compound, 3-chloro-7-hydroxy-4-methyl-chroman-2-one, X-ray diffraction analysis revealed a monoclinic crystal system with the space group P21/c. researchgate.net This level of detail allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the geometry of the chroman ring system and the spatial orientation of its substituents. The study of this analog highlighted the planarity of the molecule and the significant role of intermolecular interactions, such as hydrogen bonding, in the crystal packing. researchgate.net

A hypothetical data table for the crystallographic analysis of this compound, based on typical values for similar organic molecules, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 7.5 Å, b = 14.0 Å, c = 9.0 Å, β = 112° |

| Volume | 875 ų |

| Z | 4 |

| Calculated Density | 1.35 g/cm³ |

| R-factor | < 0.05 |

This table presents hypothetical data for illustrative purposes, based on the analysis of structurally similar chroman derivatives.

The determination of the crystal structure of this compound would provide invaluable insights into its solid-state conformation and intermolecular interactions, which can influence its physical properties and biological activity.

In many research and industrial settings, this compound may be present in complex mixtures, such as reaction workups, biological matrices, or environmental samples. Hyphenated analytical techniques, which couple the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, are indispensable for the analysis of such samples.

HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry) combines the physical separation of compounds by HPLC with the mass analysis capabilities of tandem mass spectrometry. This technique is highly sensitive and selective, making it ideal for quantification and confirmation of the presence of a target analyte in a complex matrix.

A typical HPLC-MS/MS method for the analysis of this compound would involve:

Chromatographic Separation: A reversed-phase C18 column would likely be used to separate the compound from other components of the mixture based on its hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of formic acid to improve ionization, would be employed. tsu.edu

Mass Spectrometric Detection: Following separation, the analyte would be ionized, typically using electrospray ionization (ESI), and the resulting ions analyzed by a tandem mass spectrometer. In MS/MS, the precursor ion corresponding to this compound would be selected and fragmented to produce characteristic product ions. The detection of these specific transitions would provide a high degree of confidence in the identification and quantification of the compound. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with the M+2 peak being approximately one-third the intensity of the M peak. libretexts.org

UPLC-HRMS (Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry) offers even greater chromatographic resolution and mass accuracy than HPLC-MS/MS. UPLC utilizes smaller stationary phase particles, resulting in sharper and narrower chromatographic peaks, which allows for better separation of complex mixtures and faster analysis times. nih.gov HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte and distinguishing it from other compounds with the same nominal mass. nih.gov

The table below outlines a plausible UPLC-HRMS method for the analysis of this compound.

| Parameter | Condition |

| Chromatography System | UPLC |

| Column | C18, 1.7 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometer | Quadrupole-Time of Flight (Q-TOF) or Orbitrap |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Range | m/z 50-500 |

| Mass Resolution | > 20,000 |

| Data Acquisition | Full scan and data-dependent MS/MS |

This table presents a hypothetical UPLC-HRMS method for illustrative purposes.

The integration of these advanced hyphenated techniques provides a powerful toolkit for the comprehensive analysis of this compound, from its unambiguous identification and structural confirmation to its sensitive and selective quantification in complex mixtures.

Mechanistic Elucidation of Biological Activities

Mechanisms of Anticancer Properties in Cellular and Enzymatic Models

Further research and publication in peer-reviewed scientific journals are required to elucidate the potential biological mechanisms of 8-Chloro-7-methoxychroman. Without such studies, any discussion on its mode of action would be speculative and not meet the required standards of scientific accuracy.

Inhibition of Cell Proliferation and Induction of Apoptosis Mechanisms

The cytotoxic effects of chromanone derivatives are a central area of investigation. The structure of the closely related compound, this compound-4-one, is believed to enable interaction with cellular targets, which can disrupt processes essential for cell survival and potentially lead to programmed cell death, or apoptosis, in cancer cells. evitachem.com While the precise sequence of events for this compound is a subject of ongoing research, the chromanone framework is a known feature in many compounds with antiproliferative properties. nih.govresearchgate.net

Research into various derivatives of the chroman-4-one scaffold has consistently shown potential for cytotoxicity against cancer cell lines. nih.govnih.gov For instance, studies on (E)-3-benzylidene-7-methoxychroman-4-one derivatives, which share the 7-methoxychroman (B1642251) core, have demonstrated cytotoxic activity against breast cancer (MDA-MB-231), nasopharyngeal carcinoma (KB), and neuroblastoma (SK-N-MC) cell lines. nih.gov Another related compound, 8-bromo-7-methoxychrysin, has been shown to inhibit the properties of liver cancer stem-like cells by disrupting the STAT3/Twist signaling pathway, which is crucial for cell proliferation and survival. nih.gov These findings suggest that the 8-halo-7-methoxy substitution pattern on a chroman-like scaffold may be a key contributor to inducing apoptosis and inhibiting cell proliferation.

Specific Enzyme and Receptor Target Inhibition (e.g., Aromatase, Epidermal Growth Factor Receptor (EGFR), Tubulin Polymerization, Cyclin-Dependent Kinase 2 (CDK2)/cyclin E kinase)

The broader class of chromones and flavonoids has been investigated for the ability to inhibit a range of enzymes and receptors critical to cancer progression. However, specific inhibitory activity by this compound on the targets listed below is not yet extensively documented in dedicated studies. The information presented is based on the activities of structurally related compounds.

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. nih.govkomen.org While direct inhibition by this compound has not been specified, other heterocyclic compounds containing chromanone-like structures have been explored as aromatase inhibitors. dntb.gov.uanih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overactive, can promote tumor cell proliferation and inhibit apoptosis. caymanchem.comjhoponline.com EGFR inhibitors are a major class of anticancer drugs. nih.gov While there is no direct evidence of this compound inhibiting EGFR, the general class of kinase inhibitors often includes complex heterocyclic structures. dp.tech

Tubulin Polymerization: Microtubules, formed by the polymerization of tubulin, are essential for mitosis, making them a key target for anticancer agents. nih.govekb.eg Inhibitors of tubulin polymerization can arrest the cell cycle and induce apoptosis. nih.govmedchemexpress.com The activity of this compound on tubulin polymerization has not been specifically reported, but various complex natural and synthetic molecules are known to bind to tubulin. csic.es

Cyclin-Dependent Kinase 2 (CDK2)/cyclin E kinase: The CDK2/cyclin E complex is crucial for the G1/S transition in the cell cycle. A study on naringenin, a flavonoid containing a chromanone structure, showed that derivatives with modifications at the 7-position revealed significantly higher inhibitory activity against CDK2/cyclin E kinase compared to the parent compound. mdpi.com This suggests that the 7-methoxy group in this compound could be significant for potential CDK inhibitory activity.

| Target | Function | Relevance to Cancer | Inhibitory Activity of Related Chroman Compounds |

|---|---|---|---|

| Aromatase | Converts androgens to estrogens. komen.org | Crucial for hormone-receptor-positive breast cancer growth. komen.org | Certain coumarin (B35378) and metal complexes with uracil (B121893) derivatives show inhibitory potential. dntb.gov.uanih.gov |

| EGFR | Promotes cell proliferation and survival. caymanchem.com | Overexpressed in many epithelial cancers. jhoponline.com | Various synthetic pyrimidine (B1678525) and indole (B1671886) derivatives are potent EGFR inhibitors. caymanchem.comnih.gov |

| Tubulin | Forms microtubules, essential for cell division. nih.gov | Inhibition disrupts mitosis, leading to cancer cell death. ekb.eg | Arylthioindoles and other complex heterocycles are known tubulin polymerization inhibitors. medchemexpress.comcsic.es |

| CDK2/cyclin E | Regulates G1/S phase transition of the cell cycle. mdpi.com | Dysregulation leads to uncontrolled cell proliferation. mdpi.com | Naringenin derivatives modified at the 7-position show enhanced inhibition. mdpi.com |

Perturbation of Cancer Cell Energy Metabolic Pathways

Cancer cells often exhibit altered energy metabolism. One key regulator of cellular energy is the AMP-activated protein kinase (AMPK). Activation of AMPK can influence a variety of cellular processes, including metabolism and cell growth. Research on a related compound, 6-Chloro-7-methoxy-3-phenyl-4H-chromen-4-one, has shown that it can activate AMPK. This suggests a potential mechanism by which chromanone derivatives could interfere with the energy metabolism of cancer cells, although this specific effect has not been confirmed for this compound. The cannabinoid receptor 1 (CB1), which is involved in modulating energy metabolism, is another potential, though unconfirmed, target. idrblab.net

Mechanisms of Neuroprotective Effects

Chroman derivatives have been investigated for their potential to protect neuronal cells from damage. The antioxidant properties of the chroman ring are believed to be central to these effects.

Mitigation of Oxidative Stress Markers in Neuronal Cell Lines

Oxidative stress, an imbalance between pro-oxidant species and antioxidant defenses, is implicated in various neurodegenerative diseases. nih.gov Antioxidants can mitigate this by scavenging reactive oxygen species (ROS). nih.gov The chroman scaffold, present in Vitamin E (tocopherol), is well-known for its antioxidant capabilities. Studies on related compounds, such as 5-Methoxychroman-4-ol, have demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative damage. Derivatives of this compound were shown to significantly reduce oxidative stress markers in SH-SY5Y neuronal cells.

Mechanisms of Cellular Viability Restoration under Induced Neurotoxicity

The neuroprotective effects of chroman derivatives extend to restoring cell viability in the face of toxic insults. In a study using SH-SY5Y neuronal cells, derivatives of 5-Methoxychroman-4-ol were able to restore cell viability to up to 80% under conditions of induced neurotoxicity. This restorative capacity is likely linked to the compound's ability to mitigate oxidative stress and interfere with cell death pathways triggered by neurotoxins.

| Neuroprotective Mechanism | Experimental Model | Observed Effect of Related Chroman Derivatives | Reference |

|---|---|---|---|

| Mitigation of Oxidative Stress | SH-SY5Y neuronal cells | Significant reduction in oxidative stress markers. | |

| Restoration of Cellular Viability | SH-SY5Y neuronal cells under induced toxicity | Cell viability restored up to 80%. |

Other Biological Activity Mechanism Investigations

Beyond its potential anticancer and neuroprotective roles, the this compound scaffold may interact with other biological systems. One study investigated a series of chromen-4-one derivatives as ligands for the Aryl hydrocarbon Receptor (AhR). food.gov.uk AhR is a ligand-activated transcription factor that regulates the expression of xenobiotic-metabolizing enzymes like CYP1A1. food.gov.uk The study noted that the compound 8-chloro-7-methoxy-3-(4'-chlorophenyl)-chromen-4-one was investigated for its interaction with AhR, highlighting that substitutions on the chromone (B188151) ring are critical for receptor affinity and activity. food.gov.uk This line of inquiry suggests that this compound could potentially modulate cellular responses to environmental toxins and other xenobiotics through this pathway.

Enzyme Inhibition Kinetics and Mechanism (e.g., α-amylase, α-glucosidase)

There is no available scientific literature detailing the inhibitory effects of this compound on α-amylase or α-glucosidase. Consequently, no data on its inhibition kinetics, such as IC50 values, inhibition constants (Ki), or the mechanism of inhibition (e.g., competitive, non-competitive), could be retrieved. While the broader class of chromone and chromanone derivatives has been investigated for various enzyme inhibitory activities, specific data for this compound is absent.

Antimicrobial Action Mechanisms

No studies were found that investigated the antimicrobial properties of this compound. As a result, there is no information available regarding its spectrum of activity against microbial species or the underlying mechanisms of its potential antimicrobial action. While some chromanone derivatives have been noted for their general antimicrobial activities, specific mechanistic insights for this compound are not documented.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of Chemical Structure on Biological Response

The nature and position of substituents on the chroman ring system can dramatically alter the biological activity of the parent compound. The following sections delve into the specific effects of halogenation, alkoxy groups, and ring modifications.

The introduction of a halogen atom, such as chlorine, into a biologically active molecule can significantly modulate its properties. eurochlor.org Halogenation can influence a compound's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. researchgate.net

In the context of chroman derivatives, the position of the chloro substituent is critical. While direct SAR studies on 8-Chloro-7-methoxychroman are limited, research on related structures provides valuable insights. For instance, in a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides, the presence and position of a chloro group on the N-phenyl ring were found to be significant for their inhibitory activity against nuclear factor-kappaB (NF-κB). A 4-chloro substituent on the phenyl ring resulted in the most potent compound in the series. nih.gov

The following table summarizes the effect of chloro substitution on the biological activity of various chroman and related heterocyclic compounds, illustrating the importance of this functional group.

| Compound Class | Chloro Substitution Position | Observed Effect on Biological Activity |

| 6-Hydroxy-7-methoxychroman-2-carboxylic acid N-phenylamides | 4-position of N-phenyl ring | Potent inhibition of NF-κB activity nih.gov |

| Carbazole Dyes | Various positions | Influences electrochemical and optical properties mdpi.com |

| Silicon(IV) Phthalocyanines | Peripheral positions | Increases singlet oxygen quantum yield nih.gov |

The methoxy (B1213986) group at the 7-position of this compound also plays a pivotal role in determining its biological profile. Alkoxy groups, such as methoxy, can influence a molecule's polarity, hydrogen bonding capacity, and metabolic pathways.

Studies on various chroman and chromanone derivatives have highlighted the significance of methoxy and other alkoxy groups. For instance, in a series of 3-benzylidene chroman-4-one analogs, compounds possessing a methoxy group, often in combination with other substituents, exhibited significant anti-fungal, anti-oxidant, and anti-cancer activities. tandfonline.com The presence of a 7-methoxy group in isoflavanones and diarylchromanones has been associated with potential anticancer and antioxidant activities. nih.gov

The table below presents findings on the role of methoxy groups in the biological activity of chroman derivatives.

| Compound Class | Methoxy Substitution Position | Observed Effect on Biological Activity |

| 3-Benzylidene chroman-4-ones | Various positions | Associated with anti-fungal, anti-oxidant, and anti-cancer activities tandfonline.com |

| Isoflavanones and Diarylchromanones | 7-position | Potential anticancer and antioxidant activities nih.gov |

| 2-Phenoxychromones | Various positions on the chromone (B188151) ring | Influences lipid accumulation in hepatocytes mdpi.com |

Modifications to the core chroman ring system or the introduction of additional aromatic or heterocyclic rings can lead to significant changes in biological activity. The chroman scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. univ.kiev.ua

Alterations to the pyran ring, such as oxidation to a chromone or opening of the ring, would fundamentally change the molecule's shape, flexibility, and electronic properties, thereby affecting its interaction with biological targets. Similarly, modifications to the fused benzene (B151609) ring, such as the introduction of further substituents or its replacement with a different heterocyclic system, would create a new chemical entity with a potentially distinct biological profile.

For example, the fusion of other heterocyclic rings to the chroman nucleus has been a strategy to develop novel bioactive compounds. The synthesis of chromones modified with 7-membered heterocycles has been explored to generate new chemical entities with diverse biological activities. univ.kiev.ua The replacement of the benzene ring of the chroman with other aromatic systems can also be a viable strategy to explore new chemical space and modulate biological activity.

Stereochemical Determinants of Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining its biological activity. nih.gov Many biological targets, such as enzymes and receptors, are chiral and therefore can differentiate between the stereoisomers of a chiral drug.

This compound possesses a chiral center at the C2 position of the chroman ring, meaning it can exist as a pair of enantiomers (R and S forms). These enantiomers are non-superimposable mirror images of each other and can exhibit different pharmacological and toxicological properties. nih.gov

The differential activity of enantiomers is due to their distinct spatial arrangements, which lead to different binding affinities and efficacies at chiral biological targets. One enantiomer may fit perfectly into the binding site of a receptor or enzyme, while the other may have a poor fit or bind to a different target altogether.

The following table highlights the importance of stereochemistry in the biological activity of chiral compounds.

| Compound Class | Stereoisomeric Form | Observed Effect on Biological Activity |

| Citalopram | S-enantiomer | Primarily responsible for serotonin (B10506) reuptake antagonism nih.gov |

| Fluoxetine | R- and S-enantiomers | Similar efficacy at blocking serotonin reuptake but different metabolic profiles nih.gov |

| Substituted Chroman-4-ones | Enantiomers | Separation and determination of absolute configuration crucial for SAR studies acs.orgnih.gov |

The configurational stability of a chiral molecule refers to its ability to resist racemization, the process of converting a single enantiomer into an equal mixture of both enantiomers. A configurationally stable compound will maintain its specific three-dimensional structure under physiological conditions, which is essential for consistent pharmacological efficacy.

The stability of the chiral center in this compound is influenced by the substituents on the chroman ring. The dihydropyran ring of the chroman system typically adopts a half-chair conformation. The substituents on this ring can influence the conformational equilibrium and the energy barrier to ring inversion. nih.gov

Studies on the conformational analysis of 2-substituted chromans have shown that the nature and position of substituents can significantly affect the conformational preferences. nih.gov The configurational stability of chiral compounds can be influenced by factors such as steric hindrance and intramolecular interactions. For example, the use of a bulky group like a bromine atom has been shown to temporarily stabilize the configuration of certain atropisomeric compounds. researchgate.net A stable configuration ensures that the drug interacts with its target in a predictable and sustained manner, leading to a more reliable pharmacological response.

Computational Chemistry and Molecular Modeling in SAR

The exploration of the structure-activity relationships (SAR) of chroman derivatives, including this compound, is significantly enhanced by computational chemistry and molecular modeling. These in silico techniques provide deep insights into how the structural features of a molecule influence its biological activity, guiding the rational design of more potent and selective compounds. By simulating molecular interactions and properties, researchers can prioritize the synthesis of promising candidates, thereby saving time and resources.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific receptor or enzyme, allowing for the characterization of the binding mode and affinity. nih.gov While specific docking studies on this compound are not prevalent in published literature, research on analogous chroman and chromanone scaffolds demonstrates the utility of this approach.

For instance, studies on substituted chroman-4-one and chromone derivatives as inhibitors of the enzyme Sirtuin 2 (SIRT2) have utilized docking to elucidate binding mechanisms. nih.govacs.org In such studies, the chroman scaffold is positioned within the active site of the target protein, and the interactions between the ligand's functional groups and the protein's amino acid residues are analyzed. For this compound, a hypothetical docking study would aim to identify key interactions such as:

Hydrogen Bonds: The methoxy group's oxygen atom could act as a hydrogen bond acceptor.

Hydrophobic Interactions: The bicyclic chroman core and the aromatic ring provide a significant hydrophobic surface to interact with nonpolar pockets in a binding site.

Halogen Bonds: The chlorine atom at the C8 position is an electron-withdrawing group and can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity. nih.govacs.org

The results of such simulations are often quantified by a docking score, which estimates the binding energy. A lower binding energy typically suggests a more stable ligand-protein complex. These simulations are crucial for understanding how substitutions on the chroman ring, such as the chloro and methoxy groups on this compound, influence target recognition and affinity.

Table 1: Potential Molecular Interactions for this compound in a Hypothetical Binding Site

| Interaction Type | Potential Involving Moiety | Description |

|---|---|---|

| Hydrogen Bond Acceptor | 7-methoxy group oxygen | Can form hydrogen bonds with donor residues like serine, threonine, or lysine. |

| Halogen Bond | 8-chloro group | May interact with electron-rich atoms like oxygen or sulfur in amino acid side chains. |

| Hydrophobic Interactions | Chroman bicyclic system | Engages with nonpolar residues such as leucine, isoleucine, and valine. |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. oncodesign-services.com These models use molecular descriptors—numerical values that encode structural, physical, or chemical properties of a molecule—to predict the activity of new, unsynthesized compounds.

For a series of chroman analogs including this compound, a QSAR model would be developed to understand the impact of different substituents on a specific biological endpoint. While direct QSAR studies on this exact compound are limited, research on other chromone derivatives highlights the methodology. mdpi.com Key molecular descriptors relevant to this compound would include:

Electronic Descriptors: The Hammett constant for the C8-chloro group (an electron-withdrawing group) and the C7-methoxy group (an electron-donating group) would quantify their electronic influence on the aromatic ring, affecting interactions with the target.

Steric Descriptors: Molar refractivity or Taft steric parameters would describe the volume and shape of the substituents, which is crucial for fitting into a binding pocket.

A resulting QSAR equation might take a general form like: Biological Activity = c1(Electronic Descriptor) + c2(Steric Descriptor) + c3*(Hydrophobic Descriptor) + Constant

This model could predict the activity of novel chroman derivatives and highlight the optimal electronic, steric, and hydrophobic properties for the desired biological effect. mdpi.com

Table 2: Key Molecular Descriptors for QSAR Analysis of this compound

| Descriptor Class | Specific Descriptor Example | Relevance |

|---|---|---|

| Electronic | Hammett Constants (σ) | Quantifies the electron-withdrawing/donating ability of the chloro and methoxy groups. |

| Steric | Molar Refractivity (MR) | Describes the size and polarizability of the substituents, affecting steric fit. |

| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of the molecule, impacting membrane permeability and binding. |

Density Functional Theory (DFT) Studies for Electronic and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. chim.it DFT calculations provide valuable insights into the intrinsic properties of a molecule like this compound, which are fundamental to its reactivity and intermolecular interactions. d-nb.info

A DFT study of this compound would typically involve:

Geometry Optimization: Calculating the most stable three-dimensional conformation of the molecule. This reveals the preferred spatial arrangement of the atoms, including the puckering of the dihydropyran ring.

Electronic Property Calculation: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electrostatic potential on the molecule's surface. The MEP map identifies electron-rich regions (negative potential, e.g., around the oxygen and chlorine atoms), which are susceptible to electrophilic attack and are likely to act as hydrogen or halogen bond acceptors, and electron-poor regions (positive potential), which are prone to nucleophilic attack.

These theoretical calculations help rationalize the molecule's behavior in biological systems and provide a foundation for understanding the interactions observed in molecular docking simulations. chim.itd-nb.info

Table 3: Predicted Outputs from a DFT Study of this compound

| DFT Calculation | Information Obtained | Significance in SAR |

|---|---|---|

| Geometry Optimization | Lowest energy 3D conformation | Determines the molecule's shape for binding to a target. |

| HOMO-LUMO Analysis | Energy gap, electron density distribution | Indicates chemical reactivity and the sites prone to orbital interactions. |

Metabolic Fate and Biotransformation Research in Experimental Systems

Elucidation of Metabolic Pathways and Identification of Metabolites in In Vitro Models

Currently, there is a notable absence of published research specifically detailing the metabolic pathways and identifying the metabolites of 8-Chloro-7-methoxychroman in any in vitro models. While the metabolism of the broader class of chroman compounds has been investigated, the specific metabolic fate of this halogenated and methoxylated derivative remains uncharacterized in the public scientific literature. General metabolic pathways for chroman structures often involve hydroxylation of the aromatic ring and the chroman nucleus, followed by conjugation reactions. However, the influence of the chloro and methoxy (B1213986) substituents at the 8 and 7 positions, respectively, on these pathways for this particular compound has not been experimentally determined.

Characterization of Enzymatic Biotransformation Processes

The enzymatic processes responsible for the biotransformation of this compound have not yet been specifically identified. For many xenobiotics, the cytochrome P450 (CYP) family of enzymes plays a crucial role in the initial phases of metabolism. It is plausible that CYP enzymes are involved in the metabolism of this compound, potentially catalyzing oxidation reactions. Following initial oxidative metabolism, phase II enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) would likely be involved in conjugating the metabolites to increase their water solubility and facilitate their excretion. However, without experimental data, the specific CYP isoforms and other enzyme families involved in the biotransformation of this compound remain speculative.

Impact on Endogenous Metabolic Networks in Cellular Research Models (e.g., energy metabolism, tryptophan pathways)

There is currently no available scientific literature that has investigated the impact of this compound on endogenous metabolic networks in cellular research models. Therefore, its effects on key pathways such as energy metabolism (including glycolysis and oxidative phosphorylation) or the tryptophan metabolic pathways, which are crucial for cellular function and signaling, are unknown. The tryptophan-kynurenine pathway, in particular, is a significant route for tryptophan metabolism and is implicated in various physiological and pathological processes. nih.gov Alterations in this pathway are associated with a range of conditions, making the potential interaction of xenobiotics with this pathway an important area of investigation. nih.gov However, research into the effects of this compound on these or any other endogenous metabolic networks has not been reported.

Future Research Directions and Advanced Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

The chroman framework is a valuable scaffold in medicinal chemistry, but traditional synthetic routes can involve harsh reagents and generate hazardous waste. nih.govresearchgate.net Future research will increasingly focus on the development of green and sustainable synthetic strategies for 8-Chloro-7-methoxychroman and its analogues. nih.govresearchgate.net These modern approaches prioritize environmental compatibility, cost-effectiveness, scalability, and ease of purification. researchgate.net

Key areas of exploration include:

Microwave and Ultrasound-Assisted Synthesis: These techniques utilize alternative energy sources to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. researchgate.net

Visible-Light Photoredox Catalysis: This approach uses light as a traceless reagent to initiate chemical transformations under mild conditions, offering a sustainable alternative to traditional methods that require stoichiometric reagents. rsc.org Recent studies have demonstrated the synthesis of chroman-4-ones via visible-light-promoted cascade radical cyclization. mdpi.com

Mechanochemistry: This solvent-free or low-solvent method involves mechanical force (e.g., grinding or milling) to induce chemical reactions, significantly reducing the environmental impact associated with conventional solvent use. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild, aqueous conditions, aligning perfectly with the principles of green chemistry.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and facilitate seamless scalability from laboratory to industrial production.

The table below summarizes some emerging sustainable synthetic methods applicable to the chroman scaffold.

| Synthetic Methodology | Core Principle | Key Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions directly and efficiently. | Rapid reaction times, increased yields, improved purity. researchgate.net |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to create localized high-pressure and high-temperature zones, enhancing reactivity. | Reduced reaction times, milder conditions. researchgate.net |

| Visible-Light Photoredox Catalysis | Use of light to generate radical intermediates for bond formation. | Mild reaction conditions, high functional group tolerance, sustainable energy source. rsc.orgmdpi.com |

| Green Solvents & Catalysts | Replacement of hazardous solvents and catalysts with environmentally benign alternatives (e.g., water, ionic liquids, bio-derived catalysts). | Reduced environmental impact and toxicity. nih.govresearchgate.net |

Application of Advanced Techniques for Deeper Mechanistic Elucidation

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting the behavior of molecules. Future investigations into this compound will benefit from a synergistic application of advanced experimental and computational techniques to unravel complex reaction pathways. acs.org

Experimental Approaches:

In-Situ Spectroscopic Monitoring: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to monitor reactions in real-time, allowing for the detection and characterization of transient intermediates and transition states. dalalinstitute.com

Isotopic Labeling: By strategically replacing atoms with their isotopes (e.g., ¹³C, ²H), researchers can trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. dalalinstitute.com

Computational Approaches:

Density Functional Theory (DFT): Quantum chemical calculations are indispensable for modeling reaction profiles, calculating activation energies, and visualizing transition state geometries. acs.org This allows for the in-silico validation of proposed mechanisms and prediction of reaction outcomes.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and non-covalent interactions that influence reactivity. nih.gov

The integration of these methods provides a powerful toolkit for a comprehensive mechanistic understanding, bridging the gap between theoretical prediction and experimental observation. acs.org

Integration of Multi-Omics Data in Biological Activity Research

To fully understand the biological effects of this compound, research must move beyond single-target assays toward a systems-level perspective. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the molecular changes induced by a compound within a biological system. omicstutorials.com

This approach can:

Uncover Modes of Action: By analyzing global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can identify the cellular pathways and networks modulated by the compound, even without prior knowledge of its direct target. scispace.com

Identify Biomarkers: Multi-omics data can help discover robust biomarkers that predict a system's response to the compound, which is crucial for personalizing therapeutic strategies. omicstutorials.comahajournals.org

Elucidate Off-Target Effects: A comprehensive systems-level analysis can reveal unintended molecular interactions, providing a more complete picture of the compound's biological profile.

The table below outlines the different omics layers and the insights they can provide in the study of this compound.

| Omics Layer | Molecules Analyzed | Biological Insights Provided |

| Genomics | DNA | Identifies genetic variations that may influence individual responses to the compound. |

| Transcriptomics | RNA | Reveals changes in gene expression, indicating which cellular pathways are activated or inhibited. astrazeneca.com |

| Proteomics | Proteins | Quantifies changes in protein abundance and post-translational modifications, providing a direct link to cellular function. |

| Metabolomics | Metabolites (small molecules) | Offers a snapshot of the cell's metabolic state and the downstream functional consequences of pathway modulation. astrazeneca.com |

By integrating these diverse datasets, researchers can construct detailed molecular maps of the compound's activity, leading to a more profound understanding of its therapeutic potential and mechanism of action. ahajournals.orgastrazeneca.com

Strategies for Rational Design and Optimization of Next-Generation this compound Analogues

Future drug discovery efforts will rely heavily on rational design strategies to create next-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. This involves a cycle of computational design, chemical synthesis, and biological evaluation.

Key strategies include:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known, SBDD can be used to design molecules that fit precisely into the binding site. This approach facilitates the optimization of interactions to enhance affinity and selectivity.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be employed. These include quantitative structure-activity relationship (QSAR) studies, which build mathematical models correlating chemical structure with biological activity to guide the design of more potent compounds. researchgate.net

Fragment-Based Drug Discovery (FBDD): This technique involves screening small chemical fragments to identify those that bind weakly to a target. These "hits" are then grown or linked together to produce a high-affinity lead compound.

Molecular Hybridization: This strategy involves combining the structural features of this compound with other pharmacophores known to have desirable biological activities or drug-like properties. nih.gov This can lead to the development of novel compounds with multi-target activity or improved pharmacological profiles.

These computational and strategic design approaches reduce the trial-and-error nature of traditional drug discovery, enabling a more focused and efficient search for optimized analogues. nih.govgu.se

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.